Zuclopenthixol acetate

描述

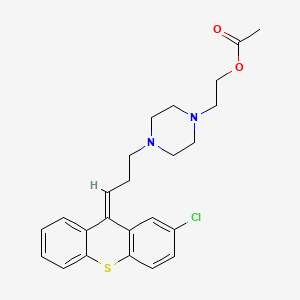

Structure

3D Structure

属性

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAUOBQMCDIVPQ-IOXNKQMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235032 |

Source

|

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85721-05-7 |

Source

|

| Record name | Zuclopenthixol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Zuclopenthixol Acetate on Dopamine D1 and D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol (B143822) is a typical antipsychotic of the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders. It is the active cis-(Z)-isomer of clopenthixol.[1][2] Zuclopenthixol acetate (B1210297) is a short-acting intramuscular esterified formulation designed for the acute treatment of psychosis, providing a duration of action of two to three days.[3] The therapeutic efficacy of zuclopenthixol is primarily mediated through its potent antagonism of central dopamine (B1211576) D1 and D2 receptors.[4] Beyond its primary dopamine receptor targets, zuclopenthixol also exhibits high affinity for α1-adrenergic and 5-HT2 receptors, with weaker interactions at histamine (B1213489) H1 receptors and minimal affinity for muscarinic cholinergic receptors.[1][4]

This technical guide provides a detailed examination of the mechanism of action of zuclopenthixol at dopamine D1 and D2 receptors, presenting quantitative binding data, downstream signaling pathway modulation, and detailed experimental protocols for the characterization of these interactions.

Quantitative Pharmacological Profile

The interaction of zuclopenthixol with dopamine receptors is characterized by high-affinity antagonism at both D1 and D2 subtypes. Research indicates that, like other thioxanthenes, the active cis-(Z)-isomer (zuclopenthixol) possesses a relatively balanced affinity for both D1 and D2 receptors.[5]

In Vitro Receptor Binding Affinities

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Zuclopenthixol | Dopamine D1 | High Affinity | - | [1][2][6] |

| Dopamine D2 | High Affinity | - | [1][2][6] | |

| cis(Z)-Clopenthixol | Dopamine D1 | Equal affinity to D2 | Rat | [5] |

| Dopamine D2 | Equal affinity to D1 | Rat | [5] |

Note: Specific Ki values for zuclopenthixol are not consistently reported across publicly available databases. However, literature consistently describes its "high affinity" and "equal affinity" for both D1 and D2 receptors.[1][5][6]

In Vivo Receptor Occupancy

In vivo receptor occupancy studies, typically conducted using Positron Emission Tomography (PET), provide crucial information on the engagement of a drug with its target in a living system. For antipsychotics, a therapeutic window of 60-80% for D2 receptor occupancy is generally considered necessary to achieve clinical efficacy while minimizing extrapyramidal side effects.[7]

| Formulation | Subject | Technique | Dose | D2 Receptor Occupancy | Time Point | Reference |

| Zuclopenthixol Acetate | Healthy Volunteers | PET ([11C]raclopride) | 12.5 mg (IM) | 51-75% | 7 hours | [7] |

| 75-87% | 31 hours | [7] |

An EC50 value of 1.158 µg/L for zuclopenthixol has been used to anticipate striatal D2 receptor occupancy from drug concentrations in research settings.

Signaling Pathways and Antagonistic Mechanism

Zuclopenthixol exerts its effects by competitively blocking the binding of dopamine to D1 and D2 receptors, thereby inhibiting their downstream signaling cascades.

D1 Receptor Signaling and Antagonism

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the stimulatory G-protein, Gαs/olf. Activation by dopamine leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating neuronal excitability and gene expression. Zuclopenthixol, by blocking the D1 receptor, prevents this cascade, leading to a reduction in cAMP production and subsequent downstream signaling.

D2 Receptor Signaling and Antagonism

The dopamine D2 receptor is coupled to the inhibitory G-protein, Gαi/o. Upon dopamine binding, the activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity. By acting as an antagonist, zuclopenthixol prevents this dopamine-mediated inhibition, thereby disinhibiting adenylyl cyclase and modulating downstream cellular processes. The blockade of D2 receptors in the mesolimbic pathway is considered central to its antipsychotic effects.[7][8]

Experimental Protocols

The characterization of zuclopenthixol's interaction with dopamine receptors involves both binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of zuclopenthixol for D1 and D2 receptors by measuring its ability to displace a specific radioligand.

Methodology:

-

Membrane Preparation:

-

Harvest cells stably expressing human dopamine D1 or D2 receptors, or dissect brain tissue rich in these receptors (e.g., striatum).

-

Homogenize the tissue/cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Receptor membranes + radioligand (e.g., [3H]SCH23390 for D1, [3H]raclopride for D2) + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

Competition: Receptor membranes + radioligand + serial dilutions of zuclopenthixol.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the zuclopenthixol concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of zuclopenthixol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This assay measures the ability of zuclopenthixol to functionally block the downstream signaling of D1 or D2 receptors by quantifying changes in intracellular cAMP.

Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the human dopamine D1 or D2 receptor.

-

Cell Plating: Seed the cells into 96-well or 384-well microplates and allow them to grow to an appropriate confluency.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with serial dilutions of zuclopenthixol for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration (e.g., EC80) of a dopamine agonist (e.g., dopamine for D1, quinpirole (B1680403) for D2) to stimulate the receptors. For D2 receptor assays, forskolin (B1673556) is often co-applied to stimulate adenylyl cyclase, allowing for the measurement of inhibition. A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.

-

Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production/inhibition.

-

-

cAMP Detection:

-

Terminate the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the measured cAMP levels (or TR-FRET signal) against the logarithm of the zuclopenthixol concentration.

-

Use non-linear regression to determine the IC50 value, representing the concentration of zuclopenthixol that causes 50% inhibition of the agonist-induced response.

-

Conclusion

This compound exerts its antipsychotic effects through the potent and balanced antagonism of its active moiety, zuclopenthixol, at dopamine D1 and D2 receptors. This dual blockade disrupts the canonical Gs- and Gi-coupled signaling pathways, respectively, which is believed to normalize dopaminergic neurotransmission in the mesolimbic and mesocortical pathways of the brain. The quantitative assessment of its binding affinity and in vivo receptor occupancy, alongside functional assays, provides a comprehensive framework for understanding its pharmacological profile. This detailed knowledge is essential for optimizing therapeutic strategies and guiding the development of novel antipsychotic agents with improved efficacy and safety profiles.

References

- 1. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 2. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of cis(Z)-Zuclopenthixol Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analysis of cis(Z)-Zuclopenthixol acetate (B1210297). The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Structure and Identification

Cis(Z)-Zuclopenthixol acetate is the acetate ester of the active cis(Z)-isomer of zuclopenthixol (B143822), a typical antipsychotic of the thioxanthene (B1196266) class.[1] The addition of the acetate group enhances its lipophilicity, allowing for its formulation as a short-acting intramuscular depot injection.[2]

| Identifier | Value |

| IUPAC Name | 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate[3][4] |

| CAS Number | 85721-05-7[3][4][5][6] |

| Molecular Formula | C₂₄H₂₇ClN₂O₂S[3][4][7][8][9][10][11][12] |

| SMILES | CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl[3][4][10][11] |

| InChI Key | OXAUOBQMCDIVPQ-IOXNKQMXSA-N[3][4][11] |

| Synonyms | (Z)-4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazine-1-ethyl acetate, Clopixol-Acuphase[3] |

Physicochemical Properties

Cis(Z)-Zuclopenthixol acetate is a yellowish, viscous oil.[11] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 443.0 g/mol | [3][4][8][9][10][11] |

| Appearance | Yellowish, viscous oil | [11] |

| Melting Point | ~50°C (can crystallize) | [5] |

| Boiling Point | 587.7°C at 760 mmHg | [3][10] |

| Density | 1.266 g/cm³ | [3][10] |

| Solubility | Practically insoluble in water (0.011 g/L at 25°C); very soluble in dichloromethane (B109758), ethanol (B145695) (96%), and ether. Soluble in DMSO. | [3][7][11] |

| LogP | 4.68 | [3] |

| pKa | Not available | |

| Storage | -20°C Freezer | [3] |

Pharmacology

Mechanism of Action

Zuclopenthixol, the active moiety of zuclopenthixol acetate, is a potent antagonist at both dopamine (B1211576) D₁ and D₂ receptors.[2][8] It also exhibits high affinity for α₁-adrenergic and serotonin (B10506) 5-HT₂ receptors.[5][8] Its antagonist activity at these receptors is believed to be the primary mechanism for its antipsychotic effects. It has weaker antagonistic properties at histamine (B1213489) H₁ receptors and negligible affinity for muscarinic cholinergic and α₂-adrenergic receptors.[8]

Pharmacodynamics

The antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of psychosis. The sedative effects of this compound are likely mediated by its antagonism of histamine H₁ and α₁-adrenergic receptors.

Receptor Binding Affinities

The binding affinities (Ki) of zuclopenthixol for various neurotransmitter receptors are presented below. Lower Ki values indicate a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D₁ | 9.8 |

| Dopamine D₂ | 1.5 |

| Serotonin 5-HT₂ | 7.6 |

| Serotonin 5-HT₆ | 3 |

| α₁-Adrenergic | 33 |

| Histamine H₁ | 169 |

| α₂-Adrenergic | >4300 |

[Source:[5]]

Pharmacokinetics

| Parameter | Value | Reference |

| Administration | Intramuscular injection | [11] |

| Absorption | Slowly released from the oil depot and hydrolyzed to the active drug, zuclopenthixol. | [8][13] |

| Time to Peak Plasma Concentration | 24-48 hours | [11] |

| Protein Binding | 98% | |

| Metabolism | Hepatic; primarily via sulphoxidation, N-dealkylation, and glucuronic acid conjugation. Metabolized by CYP2D6 and CYP3A4. | [8] |

| Elimination Half-life | Approximately 36 hours | [11] |

| Excretion | Primarily in feces, with about 10% in the urine. | [8] |

| Duration of Action | 2-3 days | [11] |

Experimental Protocols

Synthesis of cis(Z)-Zuclopenthixol Acetate

The synthesis of cis(Z)-Zuclopenthixol acetate involves the esterification of cis(Z)-Zuclopenthixol. The following is a representative protocol.

Materials:

-

cis(Z)-Zuclopenthixol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve cis(Z)-Zuclopenthixol in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude cis(Z)-Zuclopenthixol acetate.

-

Purify the crude product by column chromatography if necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the analysis of cis(Z)-Zuclopenthixol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm).[14][15]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.0) in a ratio of approximately 35:65 (v/v).[14]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30°C.[15]

-

Injection Volume: 20 µL.[15]

Sample Preparation (for plasma samples):

-

Perform solid-phase extraction (SPE) using a cyanopropyl cartridge to extract the drug from the plasma sample.[14]

-

Elute the drug from the SPE cartridge with a suitable solvent.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Visualizations

Dopamine D₂ Receptor Signaling Pathway

The following diagram illustrates the simplified signaling cascade following the antagonism of the dopamine D₂ receptor by zuclopenthixol.

Caption: Antagonism of the Dopamine D₂ Receptor by cis(Z)-Zuclopenthixol.

Experimental Workflow for HPLC Analysis

The following diagram outlines a typical workflow for the quantitative analysis of cis(Z)-Zuclopenthixol acetate in a biological matrix.

Caption: Workflow for HPLC Analysis of cis(Z)-Zuclopenthixol Acetate.

Logical Relationship of Zuclopenthixol Formulations

This diagram illustrates the relationship between the active moiety, zuclopenthixol, and its different pharmaceutical formulations.

Caption: Relationship between Zuclopenthixol and its Formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 5. Zuclopenthixol - Angiogenesis - CAT N°: 24961 [bertin-bioreagent.com]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Central D2 receptor occupancy and effects of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lundbeck.com [lundbeck.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of stability-indicating HPLC method for quantification of pharmacopeia impurities of Zuclopenthixol and cha… [ouci.dntb.gov.ua]

- 14. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Zuclopenthixol acetate vs decanoate vs dihydrochloride formulations for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the three principal formulations of the typical antipsychotic agent zuclopenthixol (B143822): the dihydrochloride (B599025) salt, the acetate (B1210297) ester, and the decanoate (B1226879) ester. This document is intended to serve as a critical resource for researchers and drug development professionals by detailing the distinct chemical properties, pharmacokinetic profiles, and pharmacodynamic characteristics of each formulation. The guide includes structured data for comparative analysis, detailed experimental protocols for quantification, and visualizations of key biological pathways and research workflows.

Core Concepts: Understanding the Formulations

Zuclopenthixol is a thioxanthene (B1196266) derivative and the active cis(Z)-isomer of clopenthixol.[1][2] Its antipsychotic effect is primarily mediated through the potent antagonism of dopamine (B1211576) D1 and D2 receptors.[3][4] To accommodate different clinical and research needs, it is available in three distinct formulations that dictate its release profile and duration of action.[2]

-

Zuclopenthixol Dihydrochloride: A salt form intended for oral administration, providing rapid absorption and a relatively short duration of action suitable for daily dosing.[2]

-

Zuclopenthixol Acetate: A short-acting ester dissolved in a vegetable oil (Viscoleo®) for intramuscular injection. It provides a more rapid onset of action than the decanoate ester and a duration of effect of 2-3 days.[2][5]

-

Zuclopenthixol Decanoate: A long-acting ester also dissolved in Viscoleo® for intramuscular depot injection. The long-chain fatty acid ester results in a slow release from the injection site and a prolonged duration of action, typically lasting 2-4 weeks.[2][5]

The acetate and decanoate esters are prodrugs that undergo in vivo hydrolysis to release the active zuclopenthixol moiety.[5][6] This enzymatic cleavage is the rate-limiting step for the long-acting formulations.

Data Presentation: Comparative Analysis

The following tables summarize the key physicochemical and pharmacokinetic properties of the three zuclopenthixol formulations for ease of comparison.

Table 1: Physicochemical Properties

| Property | Zuclopenthixol Dihydrochloride | This compound | Zuclopenthixol Decanoate |

| Molecular Formula | C22H27Cl3N2OS[7][8] | C24H27ClN2O2S[9][10] | C32H43ClN2O2S[11][12] |

| Molecular Weight ( g/mol ) | 473.89[7][13][14] | 443.0[9][15] | 555.2[11][16] |

| Formulation | Oral Tablet[2] | Intramuscular Injection in Oil[5] | Intramuscular Injection in Oil[5] |

| Active Moiety | Zuclopenthixol[17] | Zuclopenthixol (after hydrolysis)[5] | Zuclopenthixol (after hydrolysis)[5] |

Table 2: Pharmacokinetic Parameters

| Parameter | Zuclopenthixol Dihydrochloride | This compound | Zuclopenthixol Decanoate |

| Administration Route | Oral | Intramuscular | Intramuscular |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours[2] | ~36 hours[18] | ~7 days[18][19] |

| Elimination Half-life (t½) | ~20 hours[2][17] | ~36 hours (apparent)[20] | ~19 days[17][20] |

| Bioavailability | ~49%[2] | Not applicable (prodrug) | Not applicable (prodrug) |

| Protein Binding | ~98%[17] | ~98%[17] | ~98%[17] |

| Volume of Distribution (Vd) | ~20 L/kg[17] | ~20 L/kg[17] | ~20 L/kg[17] |

| Metabolism | Hepatic (CYP2D6 and CYP3A4)[17][21] | Hydrolysis to zuclopenthixol, then hepatic metabolism[5] | Hydrolysis to zuclopenthixol, then hepatic metabolism[5] |

| Excretion | Primarily in feces, ~10% in urine[17] | Primarily in feces, ~10% in urine[17] | Primarily in feces, ~10% in urine[17] |

Experimental Protocols

This section provides detailed methodologies for the quantification of zuclopenthixol in biological matrices, which are essential for pharmacokinetic and pharmacodynamic studies.

Protocol 1: Quantification of Zuclopenthixol in Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography method with ultraviolet detection for the quantification of zuclopenthixol in plasma samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Pre-treatment: To 1 mL of plasma, add an internal standard solution. Vortex to mix. Add 1 mL of 4% phosphoric acid to precipitate proteins. Vortex vigorously for 1 minute and then centrifuge at ≥3000 x g for 10 minutes.[22]

-

SPE Cartridge Conditioning: Use a C8 or C18 SPE cartridge. Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water.[23]

-

Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove interfering substances.[23]

-

Elution: Elute zuclopenthixol from the cartridge with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]

-

Mobile Phase: A mixture of 0.1 M sodium acetate buffer (pH 4.3) and methanol (20:80, v/v).

-

Flow Rate: 1.0 mL/min.[24]

-

Column Temperature: 35°C.

-

Detection: UV detection at 257 nm.

-

Injection Volume: 20 µL.

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of zuclopenthixol to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of zuclopenthixol in the plasma samples by interpolation from the calibration curve.

Protocol 2: High-Sensitivity Quantification of Zuclopenthixol in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry method for the highly sensitive and selective quantification of zuclopenthixol.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of zuclopenthixol).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate zuclopenthixol from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for zuclopenthixol and the internal standard.

3. Data Analysis

-

Quantification is performed using the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to zuclopenthixol's mechanism of action and the workflow of a typical pharmacokinetic study.

References

- 1. benchchem.com [benchchem.com]

- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 3. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 5. psychiatry.ru [psychiatry.ru]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Zuclopenthixol dihydrochloride - Ace Therapeutics [acetherapeutics.com]

- 9. This compound | C24H27ClN2O2S | CID 6436640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Zuclopenthixol Decanoate | C32H43ClN2O2S | CID 6450333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. GSRS [precision.fda.gov]

- 16. Buy Zuclopenthixol decanoate | 64053-00-5 [smolecule.com]

- 17. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of three different injectable zuclopenthixol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative study of the pharmacokinetics of zuclopenthixol decanoate and fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Zuclopenthixol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

In Vitro Binding Affinity of Zuclopenthixol Acetate to Serotonin and Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuclopenthixol (B143822) is a typical antipsychotic of the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is principally attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[2][3] Zuclopenthixol acetate (B1210297) is a short-acting intramuscular depot formulation designed for the initial treatment of acute psychoses, with a duration of action of two to three days.[4] Upon administration, it is hydrolyzed to the active compound, zuclopenthixol. Therefore, the in vitro binding affinity profile of zuclopenthixol is directly relevant to the pharmacological effects of zuclopenthixol acetate.

Beyond its high affinity for dopamine receptors, zuclopenthixol exhibits a complex pharmacological profile, interacting with a variety of other neurotransmitter receptors, including serotonin (B10506) (5-HT) and adrenergic receptors.[3][5] This technical guide provides a comprehensive overview of the in vitro binding affinity of zuclopenthixol for various serotonin and adrenergic receptor subtypes. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinities

The in vitro binding affinities of zuclopenthixol for a range of human serotonin and adrenergic receptors have been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the drug's binding affinity, with a lower Kᵢ value indicating a higher affinity.

| Receptor Family | Receptor Subtype | Kᵢ (nM) |

| Serotonin | 5-HT₂ | 7.6[6] |

| 5-HT₆ | 3[6] | |

| Adrenergic | α₁ | 33[6] |

| α₂ | >4300[6] |

Note: The data presented is for zuclopenthixol, the active metabolite of this compound.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the in vitro binding affinity of a compound to a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Kᵢ value of an unlabeled drug like zuclopenthixol.

Objective

To determine the binding affinity (Kᵢ) of zuclopenthixol for specific serotonin and adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A receptors, [³H]Prazosin for α₁-adrenergic receptors).

-

Test Compound: Zuclopenthixol hydrochloride.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives to ensure optimal binding conditions.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

-

Scintillation Counter: To measure the radioactivity trapped on the filters.

Methods

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and large cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (zuclopenthixol).

-

The cell membrane preparation.

-

-

Control wells are included for total binding (no competing unlabeled ligand) and non-specific binding (a high concentration of a non-radiolabeled ligand to saturate all specific binding sites).

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on each filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand (zuclopenthixol).

-

A sigmoidal dose-response curve is generated, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

References

- 1. benchchem.com [benchchem.com]

- 2. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zuclopenthixol - Angiogenesis - CAT N°: 24961 [bertin-bioreagent.com]

A Technical Guide to the Neuroleptic Properties of Thioxanthene Derivatives

Abstract

This technical guide provides a comprehensive examination of the neuroleptic properties of thioxanthene (B1196266) derivatives, with a primary focus on Zuclopenthixol (B143822). Thioxanthenes are a significant class of typical antipsychotic agents chemically related to the phenothiazines.[1][2] Zuclopenthixol, the pharmacologically active cis-(Z)-isomer of clopenthixol, is a potent neuroleptic widely used in the management of schizophrenia and other psychotic disorders.[3][4] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine (B1211576) receptors.[5] This document delineates the pharmacodynamic profile, mechanism of action, and pharmacokinetic properties of Zuclopenthixol. Furthermore, it provides detailed experimental protocols for key in vitro and in vivo assays used to characterize the activity of such compounds and presents quantitative data in a structured format for comparative analysis.

Pharmacodynamics and Mechanism of Action

The therapeutic effects of thioxanthene derivatives are predominantly mediated by their interaction with various neurotransmitter systems in the central nervous system (CNS).

Receptor Binding Profile

Zuclopenthixol exhibits a multi-receptor binding profile, which accounts for both its antipsychotic effects and its side-effect profile.[5] The primary mechanism of action is the blockade of postsynaptic dopamine D1 and D2 receptors within the mesolimbic and mesocortical pathways of the brain.[3][6][7] This antagonism is believed to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis, such as hallucinations and delusions.[3]

Beyond its high affinity for dopamine receptors, Zuclopenthixol also potently antagonizes α1-adrenergic and serotonin (B10506) 5-HT2 receptors.[6][8] Its affinity for histamine (B1213489) H1 receptors is weaker, and it has a notably low affinity for muscarinic cholinergic and α2-adrenergic receptors.[8] This complex pharmacodynamic profile distinguishes it from other antipsychotic agents and influences its clinical application.

Dopamine D2 Receptor Signaling Pathway

The antagonism of the dopamine D2 receptor is central to the action of Zuclopenthixol. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to an inhibitory G-protein (Gi/o). This coupling inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking dopamine's ability to bind to the D2 receptor, Zuclopenthixol prevents this signaling cascade, thereby normalizing the downstream neuronal activity.

Quantitative Pharmacological Data

The binding affinities and pharmacokinetic parameters of Zuclopenthixol are summarized below. Lower Ki values denote higher binding affinity.[9]

Table 1: Receptor Binding Profile of Zuclopenthixol

| Receptor | Binding Affinity (Ki, nM) | Associated Clinical Effect |

| Dopamine D1 | High Affinity | Antipsychotic effects, potential for EPS[9] |

| Dopamine D2 | High Affinity | Primary antipsychotic effects[9] |

| Serotonin 5-HT2A | High Affinity | May mitigate EPS and improve negative symptoms[3][6] |

| Adrenergic α1 | High Affinity | Orthostatic hypotension, dizziness[8] |

| Histamine H1 | Weaker Affinity | Sedation, weight gain[6][8] |

| Muscarinic M1 | Lower Affinity | Low incidence of anticholinergic side effects[8][9] |

Note: Specific Ki values can vary between studies based on experimental conditions. "High Affinity" generally corresponds to low nanomolar ranges.

Table 2: Pharmacokinetic Properties of Zuclopenthixol

| Parameter | Oral Formulation | Depot (Decanoate) Injection |

| Bioavailability | ~49%[4] | Slow release, sustained levels |

| Protein Binding | ~98%[4][6] | ~98%[6] |

| Metabolism | Hepatic, via CYP2D6 and CYP3A4[4][10][11] | Hepatic, via CYP2D6 and CYP3A4[4][10] |

| Metabolites | Inactive (sulfoxidation, N-dealkylation products)[6][8] | Inactive[6][8] |

| Elimination Half-life | ~20 hours[4][11] | ~19 days[4][6] |

| Excretion | Primarily in feces[4] | Primarily in feces[6] |

Experimental Protocols

Characterization of thioxanthene derivatives involves a combination of in vitro receptor binding assays and in vivo behavioral models to determine potency and efficacy.

Protocol: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Objective: To calculate the inhibition constant (Ki) of a test compound (e.g., Zuclopenthixol) at the dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from mammalian striatal tissue (e.g., rat, bovine), a brain region rich in D2 receptors.[12]

-

Radioligand: ³H-Spiperone, a high-affinity D2 antagonist.[12][13]

-

Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., (+)-Butaclamol or Haloperidol).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl₂, CaCl₂).

-

Test Compound: Serial dilutions of the thioxanthene derivative.

-

Instrumentation: Scintillation counter, glass fiber filters (e.g., Whatman GF/B).[12]

Methodology:

-

Preparation: Thaw the striatal membrane preparations on ice. Resuspend the final pellet in the assay buffer.[12]

-

Incubation: In test tubes, combine the membrane preparation, a fixed concentration of ³H-Spiperone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the high-concentration unlabeled antagonist.

-

Reaction: Incubate the mixture at 37°C for 20-30 minutes to allow the binding to reach equilibrium.[12]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[12]

-

Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound ligand.[12]

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

-

Protocol: In Vivo Amphetamine-Induced Stereotypy Model

This behavioral model is a classic preclinical screen for assessing the in vivo D2 receptor antagonism and potential antipsychotic activity of a compound.[15]

Objective: To evaluate the ability of a test compound to block or reduce stereotyped behaviors induced by a dopamine agonist.

Species: Male Wistar or Sprague-Dawley rats.

Materials:

-

Test compound (e.g., Zuclopenthixol).

-

D-amphetamine sulfate.

-

Vehicle (e.g., saline, 0.5% methylcellulose).

-

Observation chambers.

Methodology:

-

Acclimation: Acclimate animals to the testing environment to reduce stress-induced behavioral changes.

-

Grouping: Randomly assign animals to control (Vehicle + Amphetamine) and test groups (Test Compound + Amphetamine). A typical group size is 8-10 animals.

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a set time before the challenge (e.g., 30-60 minutes).

-

Dopaminergic Challenge: Administer a dose of D-amphetamine (e.g., 5 mg/kg, s.c.) known to reliably induce stereotypy.

-

Observation: Place animals individually in observation chambers. At set intervals (e.g., every 10 minutes for 2 hours), a trained observer, blind to the treatment conditions, scores the intensity of stereotyped behaviors.

-

Scoring: A common rating scale is used, for example:

-

Data Analysis: Compare the stereotypy scores between the control and test groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests). A significant reduction in scores by the test compound indicates potential antipsychotic efficacy.

Drug Development and Screening Workflow

The development of novel neuroleptics follows a structured pipeline, progressing from initial in vitro screening to comprehensive in vivo characterization. This workflow ensures that only the most promising candidates with the desired pharmacological profile advance to later-stage development.

Conclusion

Zuclopenthixol, a representative thioxanthene derivative, exemplifies the pharmacological principles of typical antipsychotics. Its neuroleptic properties are rooted in a potent antagonism of dopamine D2 receptors, modulated by interactions with several other neurotransmitter systems. A thorough understanding of its receptor binding profile, pharmacokinetics, and activity in preclinical models is essential for rational drug design and the development of next-generation antipsychotics with improved efficacy and tolerability. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in neuropharmacological research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioxanthene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Zuclopenthixol Hydrochloride? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zuclopenthixol - Prescriber's Guide [resolve.cambridge.org]

- 12. vbspu.ac.in [vbspu.ac.in]

- 13. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 14. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of a Psychosis Treatment: A Technical History of Zuclopenthixol's Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Zuclopenthixol (B143822), a thioxanthene-based typical antipsychotic agent. From the initial synthesis of its parent compound, Clopenthixol, as an isomeric mixture to the isolation and characterization of the pharmacologically active cis(Z)-isomer, Zuclopenthixol, this document traces the scientific journey of a key therapeutic agent for psychosis. Detailed experimental protocols for synthesis and preclinical evaluation, quantitative data on receptor binding and pharmacokinetics, and a summary of pivotal clinical findings are presented. Signaling pathways and experimental workflows are visualized to provide a clear understanding of its pharmacological profile and the methodologies employed in its development. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of neuropharmacology and drug development.

Discovery and Synthesis

The story of Zuclopenthixol begins with the synthesis of its parent compound, Clopenthixol, by the pharmaceutical company Lundbeck in 1961. Clopenthixol was developed as a thioxanthene (B1196266) derivative, a class of compounds chemically similar to the phenothiazine (B1677639) antipsychotics.[1] Initially, Clopenthixol was produced and marketed as a mixture of its geometric isomers, the cis(Z) and trans(E) forms.[2] Subsequent pharmacological investigations revealed that the antipsychotic efficacy was almost exclusively attributable to the cis(Z)-isomer.[2] This critical discovery led to the isolation and development of the pure cis(Z)-isomer, which was introduced as Zuclopenthixol in 1978.

Synthesis of Clopenthixol Isomer Mixture

The synthesis of the Clopenthixol isomer mixture is a multi-step process that begins with the formation of the thioxanthene core, followed by the addition of a propylidene side chain and finally the N-(2-hydroxyethyl)piperazine moiety.[3]

Experimental Protocol: Synthesis of Clopenthixol

-

Synthesis of 2-chloro-9-allyl-9-thioxanthen-9-ol: To a solution of 2-chloro-9-thioxanthone in tetrahydrofuran (B95107) (THF), magnesium powder and iodine are added. Allyl chloride is then slowly added to initiate a Grignard reaction, forming the tertiary alcohol intermediate.[1]

-

Dehydration to 2-chloro-9-(2-propenylidene)thioxanthene: The alcohol intermediate is dissolved in toluene (B28343) and treated with acetyl chloride in acetic anhydride. Heating the mixture results in dehydration to yield a mixture of isomeric dienes.[1]

-

Formation of Clopenthixol Base: The diene mixture is reacted with an excess of N-(2-hydroxyethyl)piperazine at an elevated temperature. The excess reagent is then removed by vacuum distillation to yield the crude Clopenthixol base, which is a mixture of the cis(Z) and trans(E) isomers.[4]

Separation of Zuclopenthixol (cis(Z)-isomer)

The separation of the pharmacologically active Zuclopenthixol from the less active trans(E)-isomer is a critical step. Fractional crystallization is a commonly employed method.[3]

Experimental Protocol: Isomer Separation by Fractional Crystallization

-

Salt Formation: The crude Clopenthixol isomer mixture is dissolved in a suitable organic solvent (e.g., ethanol, methanol). The solution is then acidified with hydrochloric acid to form the dihydrochloride (B599025) salts of the isomers.[3]

-

Selective Crystallization: The solution is slowly cooled to induce crystallization. The trans(E)-isomer dihydrochloride salt is typically less soluble and crystallizes out first.[3]

-

Isolation of Zuclopenthixol: The mother liquor, now enriched with the cis(Z)-isomer (Zuclopenthixol) dihydrochloride, is separated. Further purification can be achieved by recrystallization to yield Zuclopenthixol dihydrochloride of high purity.[4]

Synthesis and Isomer Separation of Zuclopenthixol

References

Acute Toxicity Profile of Zuclopenthixol Acetate in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acute toxicity of zuclopenthixol (B143822) acetate (B1210297) in mice and rats. The information presented herein is curated from non-clinical toxicology studies and is intended to support research and development activities. This document details quantitative toxicity data, experimental methodologies, and the underlying pharmacological pathways of zuclopenthixol.

Executive Summary

Zuclopenthixol acetate, a thioxanthene (B1196266) derivative, functions as a potent antipsychotic agent. Understanding its acute toxicity profile is paramount for its safe development and therapeutic application. This guide summarizes the available median lethal dose (LD50) data in mice and rats, outlines the experimental conditions under which these data were generated, and visually represents its mechanism of action and the general workflow of acute toxicity studies.

Quantitative Toxicity Data

The acute toxicity of zuclopenthixol is considered low.[1] The following tables summarize the reported LD50 values for this compound and its hydrochloride salt in mice and rats across various administration routes.

Table 1: Acute Toxicity of this compound in Mice and Rats

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Intramuscular | > 402[2][3] |

| Rat | Intramuscular | > 402[2][3] |

Table 2: Acute Toxicity of Zuclopenthixol Hydrochloride in Mice and Rats

| Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 539-653[2][3] |

| Intravenous | 85-91[2][3] | |

| Rat | Oral | 320-386[2][3] |

| Intramuscular | > 800[2][3] |

Experimental Protocols

While detailed, step-by-step protocols for the cited studies are not publicly available, the following methodologies can be inferred from the provided data. These align with standard acute toxicity testing guidelines.

General Methodology for Acute Toxicity Assessment

Acute toxicity studies for this compound and its salts were conducted to determine the median lethal dose (LD50) and observe clinical signs of toxicity.

-

Animal Models: The studies utilized both mice and rats.[2][3]

-

Administration Routes: Various routes of administration were employed, including oral (p.o.), intravenous (i.v.), and intramuscular (i.m.).[2][3]

-

Observation Period: Following administration of the test substance, animals were observed for a period of 7 days for clinical signs and mortality.[2][3]

-

Parameters Recorded: The primary endpoints were mortality, from which the LD50 was calculated. Clinical signs of toxicity were also recorded.[2][3]

-

Post-mortem Analysis: Histological examinations were performed on the animals, which revealed no abnormalities.[2][3]

Observed Clinical Signs

In the acute toxicity studies of this compound administered intramuscularly, marked sedation was observed one hour after dosing and persisted for several days. During this period of profound sedation, the animals did not consume food or water, leading to death from starvation and dehydration.[2][3] For zuclopenthixol hydrochloride, animals exhibited marked sedation and convulsive attacks before death.[2][3]

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the pharmacological and experimental context, the following diagrams are provided.

Figure 1. General experimental workflow for an acute toxicity study.

Figure 2. Primary signaling pathways antagonized by zuclopenthixol.

Mechanism of Action

Zuclopenthixol is a typical antipsychotic of the thioxanthene class.[4] Its therapeutic and toxic effects are primarily mediated through the antagonism of several key neurotransmitter receptors in the central nervous system. The primary mechanism of action involves the blockade of dopamine D1 and D2 receptors.[4] Additionally, zuclopenthixol exhibits a high affinity for serotonin 5-HT2 receptors and alpha-1 adrenergic receptors.[4] Its antagonist activity at these receptors contributes to its antipsychotic efficacy and also to its side-effect profile, including sedation.

Conclusion

The acute toxicity of this compound in mice and rats is low, particularly when compared to its hydrochloride salt. The primary clinical sign observed at high doses is profound and prolonged sedation, which can lead to secondary complications such as dehydration and starvation. The pharmacological basis for its effects lies in its potent antagonism of dopamine, serotonin, and adrenergic receptors. This information is critical for the design of future non-clinical and clinical studies and for the overall risk assessment of this compound.

References

The Pharmacodynamics of Zuclopenthixol Acetate in Animal Models of Schizophrenia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of zuclopenthixol (B143822) acetate (B1210297), a typical antipsychotic of the thioxanthene (B1196266) class, within preclinical animal models relevant to schizophrenia research. Zuclopenthixol acetate is the short-acting esterified form of zuclopenthixol, designed for acute intramuscular administration. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) receptors, a key pharmacological action in the management of psychosis. This document details its receptor binding profile, efficacy in established behavioral paradigms, and its neurochemical effects, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Core Pharmacodynamic Characteristics

Zuclopenthixol is a potent antagonist at both dopamine D1 and D2 receptors, with its antipsychotic efficacy primarily linked to the blockade of D2 receptors in the mesolimbic pathway.[1] Beyond its high affinity for dopamine receptors, zuclopenthixol also exhibits significant antagonism at α1-adrenergic and 5-HT2A serotonin (B10506) receptors.[1] Its activity at histamine (B1213489) H1 receptors is weaker, and it has a low affinity for muscarinic cholinergic and α2-adrenergic receptors.[2] This multi-receptor binding profile contributes to its overall therapeutic effects and its side-effect profile.

Receptor Binding Affinity

The affinity of zuclopenthixol for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D1 | 9.8[1] |

| Dopamine D2 | 1.5[1] |

| Serotonin 5-HT2A | 7.6[3] |

| Alpha-1 Adrenergic | 33[4] |

| Histamine H1 | 169[4] |

| Alpha-2 Adrenergic | >4,300[4] |

Table 1: Receptor Binding Profile of Zuclopenthixol

Efficacy in Animal Models of Schizophrenia

The antipsychotic potential of this compound is evaluated in various animal models that mimic specific aspects of schizophrenia. These models are crucial for predicting clinical efficacy.

Amphetamine-Induced Hyperlocomotion and Stereotypy

This model assesses the ability of an antipsychotic to counteract the motor-stimulant effects of dopamine agonists like amphetamine, which are thought to model the positive symptoms of schizophrenia.

Expected Outcome: this compound produces a dose-dependent reduction in amphetamine-induced hyperlocomotion and stereotyped behaviors.[4]

| Animal Model | Induction Agent & Dose | This compound Dose Range (mg/kg, i.p.) | Expected Outcome |

| Amphetamine-Induced Hyperlocomotion | d-amphetamine (0.5 - 2.0 mg/kg) | 0.1 - 1.0 | Dose-dependent reduction in locomotor activity[4] |

| Amphetamine-Induced Stereotypy | d-amphetamine (e.g., 5.0 mg/kg) | 0.1 - 1.0 | Inhibition of stereotyped behaviors[4] |

Table 2: Effect of this compound on Amphetamine-Induced Behaviors

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Habituation: On the day of the experiment, rats are placed in observation cages for a 30-60 minute habituation period.

-

Drug Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at the desired doses. After a predetermined pretreatment time (e.g., 30-60 minutes), d-amphetamine (e.g., 5.0 mg/kg, i.p.) is administered.[4]

-

Behavioral Observation: Immediately after amphetamine administration, rats are observed for stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a total duration of 60-120 minutes.[4]

-

Scoring: The intensity of stereotypy is scored using a standardized rating scale by an observer blind to the treatment conditions.

-

Data Analysis: The mean stereotypy score for each treatment group at each time point is calculated. Data are analyzed using a two-way ANOVA (treatment x time) with repeated measures, followed by appropriate post-hoc tests.

Workflow for Amphetamine-Induced Stereotypy Experiment.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Expected Outcome: this compound is expected to reverse the deficits in PPI induced by dopamine agonists like apomorphine.

| Animal Model | Induction Agent | This compound Dose Range (mg/kg, i.p.) | Expected Outcome |

| Dopamine Agonist-Induced PPI Deficit | Apomorphine or Amphetamine | 0.1 - 1.0 | Reversal of the induced PPI deficit[4] |

Table 3: Effect of this compound on Prepulse Inhibition

-

Animals: Male rats or mice are used.

-

Acclimation and Habituation: Animals are acclimated to the testing room for at least 60 minutes. On the test day, the animal is placed in a startle chamber for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).[4]

-

Drug Administration: this compound or vehicle is administered i.p., followed by the dopamine agonist at appropriate pretreatment times.[4]

-

Testing Session: The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

-

Prepulse-alone trials: A weak acoustic stimulus (e.g., 75-85 dB white noise for 20 ms).

-

Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms (B15284909) inter-stimulus interval).[4]

-

-

Data Collection: The startle response (amplitude of the whole-body flinch) is measured for each trial.

-

Data Analysis: The percentage of PPI is calculated using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ]. Data are analyzed using ANOVA.[4]

Workflow for Prepulse Inhibition (PPI) Experiment.

Conditioned Avoidance Response (CAR)

The CAR test has high predictive validity for antipsychotic efficacy. Antipsychotic drugs selectively suppress the learned avoidance response to a conditioned stimulus that predicts an aversive unconditioned stimulus (e.g., footshock), without impairing the escape response to the unconditioned stimulus itself.[4]

Expected Outcome: this compound is expected to produce a dose-dependent decrease in avoidance responses with minimal effect on escape responses.

| Animal Model | Task Parameters | This compound Dose Range (mg/kg, i.p.) | Expected Outcome |

| Conditioned Avoidance Response | Conditioned stimulus (e.g., light/tone) followed by unconditioned stimulus (e.g., footshock) | 0.2 - 2.0 | Dose-dependent decrease in avoidance responses with minimal effect on escape responses[4] |

Table 4: Effect of this compound on Conditioned Avoidance Response

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a light or tone generator as the conditioned stimulus (CS).[4]

-

Training: A trial begins with the presentation of the CS (e.g., for 10 seconds). If the rat moves to the other compartment during the CS (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered until the rat escapes to the other compartment.[4] Training continues until a stable baseline of avoidance responding is achieved.

-

Testing: Once the criterion is reached, this compound or vehicle is administered i.p. before the test session. The test session is identical to the training sessions.[4]

-

Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded for each rat.[4]

-

Data Analysis: The number of avoidance and escape responses are compared between treatment groups using ANOVA or appropriate non-parametric tests. A significant decrease in avoidance responses with no significant change in escape responses indicates antipsychotic-like activity.[4]

Neurochemical Effects

Zuclopenthixol's antagonism of dopamine receptors leads to significant changes in dopamine neurotransmission. By blocking presynaptic D2 autoreceptors, which normally inhibit dopamine synthesis and release, zuclopenthixol is expected to increase the extracellular concentrations of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions such as the striatum and nucleus accumbens.[1] Additionally, studies have shown that zuclopenthixol can modulate other neurotransmitter systems.

| Brain Region | Zuclopenthixol Dose (mg/kg, i.p.) | Neurotransmitter Level Change |

| Cortex | 0.7 | ↑ Norepinephrine[5] |

| Cortex | 1.4 | ↑ Norepinephrine[5] |

| Hippocampus | 1.4 | ↑ Norepinephrine, ↑ Serotonin (5-HT)[5] |

| Cortex & Hippocampus | 0.7 & 1.4 | No change in Dopamine (DA)[5] |

Table 5: Neurochemical Effects of Zuclopenthixol in Rat Brain

-

Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: this compound or vehicle is administered.

-

Post-Drug Collection: Dialysate collection continues to measure changes in neurotransmitter and metabolite concentrations over time.

-

Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the pre-drug baseline.

Dopamine Signaling and the Antagonistic Action of Zuclopenthixol.

Conclusion

This compound demonstrates a pharmacodynamic profile consistent with a potent typical antipsychotic in animal models of schizophrenia. Its primary mechanism of action, the antagonism of dopamine D1 and D2 receptors, is well-established. This is further supported by its efficacy in attenuating dopamine-agonist induced behaviors and its selective suppression of conditioned avoidance responding. The neurochemical data, while indicating a primary effect on the dopamine system, also suggest modulation of noradrenergic and serotonergic pathways, which may contribute to its overall therapeutic effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the continued preclinical investigation of this compound and the development of novel antipsychotic agents. Further research focusing on more precise dose-response relationships in behavioral models and detailed neurochemical profiling in various brain regions will continue to refine our understanding of its mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zuclopenthixol Acetate Dosage Calculation in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Zuclopenthixol (B143822) acetate (B1210297) in rodent behavioral studies. This document outlines recommended dosage calculations, detailed experimental protocols for key behavioral assays, and essential information on the drug's mechanism of action and solution preparation.

Introduction to Zuclopenthixol

Zuclopenthixol is a typical antipsychotic of the thioxanthene (B1196266) class, acting as a potent antagonist at dopamine (B1211576) D1 and D2 receptors.[1][2] It also exhibits high affinity for alpha-1 adrenergic and 5-HT2 serotonin (B10506) receptors, with weaker antihistaminic and anticholinergic properties.[1] This pharmacological profile underlies its antipsychotic effects and makes it a valuable tool for modeling neuropsychiatric disorders in rodents.[1] Zuclopenthixol is available in different esterified forms, including acetate and decanoate, which provide varying pharmacokinetic profiles for short- and long-acting administration.[1][3] Zuclopenthixol acetate is a shorter-acting formulation, with effects peaking at 48-72 hours and providing sedation for 2-3 days, making it suitable for acute studies.[4]

Dosage and Administration

The appropriate dosage of this compound in rodents is contingent on the specific behavioral test, the animal species (mouse or rat), and the desired duration of action. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental condition.[1]

Data Presentation: Zuclopenthixol Dosage Guidelines

Table 1: Zuclopenthixol Dosage Guidelines for Mouse Behavioral Studies

| Behavioral Test | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Aggression (Isolation-induced) | Intraperitoneal (i.p.) | 0.025 - 0.4 | Dose-dependent decrease in offensive behaviors. Higher doses (0.4 mg/kg) may induce immobility. | [1][5] |

| Locomotor Activity (Spontaneous) | Intraperitoneal (i.p.) | 0.2 | No significant impairment of motor activity at this dose. | [1][5] |

Table 2: Zuclopenthixol Dosage Guidelines for Rat Behavioral Studies

| Behavioral Test | Route of Administration | Dose Range (mg/kg) | Key Findings | Reference(s) |

| Amphetamine-Induced Hyperlocomotion | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | Varies | Attenuation of the hyperlocomotor effects of amphetamine. | [1] |

| Catalepsy | Intraperitoneal (i.p.) / Subcutaneous (s.c.) | Varies | Induction of a state of motor immobility, a predictor of extrapyramidal side effects. | [1] |

Solution Preparation and Administration

This compound is an oily substance.[1] For experimental purposes, it can be dissolved in a vehicle suitable for parenteral administration in rodents, such as sterile vegetable oil (e.g., sesame oil).[1]

Protocol for Intraperitoneal (i.p.) Injection:

-

Vehicle Selection: A common vehicle for lipophilic compounds like this compound is sterile vegetable oil.

-

Solution Preparation:

-

Warm the sterile oil slightly to reduce viscosity.

-

Add the required amount of this compound to the oil.

-

Vortex or sonicate until the compound is fully dissolved.

-

-

Administration:

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test

This test assesses the potential antipsychotic activity of Zuclopenthixol by measuring its ability to counteract the stimulant effects of amphetamine.[1]

Materials:

-

Open field arenas equipped with infrared beams for activity tracking.

-

This compound solution and vehicle.

-

d-Amphetamine sulfate (B86663) solution (e.g., 1 mg/kg in saline).[1]

-

Male Wistar or Sprague-Dawley rats (250-350 g).[1]

Procedure:

-

Habituation: Habituate the rats to the open field arenas for 30-60 minutes for at least 2-3 consecutive days prior to the test day.[1]

-

Drug Administration: On the test day, administer this compound or vehicle via i.p. injection. Allow for a pre-treatment time of 30-60 minutes.[1]

-